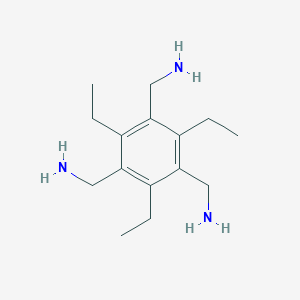

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine

Overview

Description

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine, also known as TETA, is a chemical compound that belongs to the family of polyamines. TETA has been extensively studied due to its unique properties and potential applications in various fields.

Scientific Research Applications

Molecular Scaffold and Synthesis

1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene and related compounds have been used as scaffolds for various molecular receptors. The synthesis of these compounds from benzene involves straightforward steps and limited chromatography for purification, making them versatile molecular scaffolds (Wallace et al., 2005).

Supramolecular Templates

1,3,5-Triethylbenzenes are widely used as supramolecular templates to organize molecular-recognition elements. Their steric-gearing effect helps direct binding elements towards the central ring, enhancing binding affinity. This is compared to the 1,3,5-trimethylbenzene scaffold, which, despite lacking steric-gearing effects, also improves binding affinities of hosts (Wang & Hof, 2012).

Coordination Polymers and Metallogels

Compounds like 1,3,5-tris(nicotinamidomethyl)-2,4,6-triethylbenzene have been utilized in creating Ag(I) coordination polymers and coordination-polymer-based gels. These polymers and gels show potential for synthesizing silver nanoparticles (AgNPs), which can catalyze certain chemical reactions without external reducing agents (Paul, Sarkar, & Dastidar, 2015).

Photoluminescent Properties

A semi-rigid tripodal ligand, 1,1′,1′′-((2,4,6-triethylbenzene-1,3,5 triyl)tris(methylene))tris(pyridin-4(1H)-one), has been developed for assembling lanthanide metal–organic frameworks (Ln-MOFs) that exhibit unusual (10,3)-d net topology. These MOFs demonstrate bright luminescence with high efficiency, potentially useful in various applications (Yang et al., 2014).

Catalytic Applications

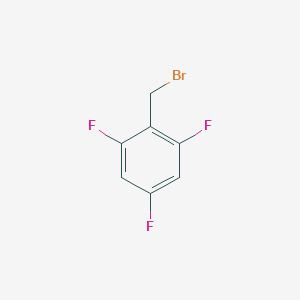

Tris-imidazolinium salts derived from 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene have shown efficiency in catalyzing Suzuki-Miyaura and Heck-Mirozoki cross-coupling reactions. These compounds are especially efficient when used as in situ catalysts for such reactions (Türkmen, Can, & Çetinkaya, 2009).

Ion Selective Properties

Ionophores based on tripodal thiazole derivatives on benzene scaffolds, such as 1,3,5-tris(thiazolylcarbethoxy)-2,4,6-trimethylbenzene, have been developed for selective ion sensing. These compounds show potential in selectively responding to various cations like ammonium, potassium, and silver ions under specific pH conditions (Kim et al., 2007).

Safety and Hazards

properties

IUPAC Name |

[3,5-bis(aminomethyl)-2,4,6-triethylphenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17/h4-9,16-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOPPHIBSRVLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=C1CN)CC)CN)CC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363684 | |

| Record name | (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149525-65-5 | |

| Record name | (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine suitable as a scaffold for molecular receptors?

A: This compound serves as an excellent scaffold due to its three symmetrically positioned aminomethyl groups. [] These groups can be easily functionalized with various binding motifs, allowing researchers to design receptors that target specific anions. [, , ] For instance, attaching pyrrole or dipyrromethane groups to these arms created receptors with high affinity for tetrahedral anions like dihydrogen phosphate. []

Q2: How does the structure of this compound-based receptors influence their anion recognition abilities?

A: The three-dimensional structure of the molecule plays a crucial role in anion recognition. The "sterically geared" nature of the molecule, meaning the bulky ethyl groups enforce a specific conformation, preorganizes the binding sites for optimal interaction with anions. [] Studies have shown that modifying the aryl substituents on the thiourea derivatives of this molecule significantly impacts their anion transport activity, highlighting the importance of structural modifications. []

Q3: What analytical techniques are used to study the anion binding properties of this compound derivatives?

A: Researchers utilize a combination of techniques including H-NMR, FT-IR, UV-Visible spectroscopy, and mass spectrometry (APCI-MS) to characterize anion binding. [] These methods provide information on binding constants, stoichiometry of the complexes formed, and the types of interactions involved, such as hydrogen bonding. []

Q4: Can this compound be used for applications beyond molecular recognition?

A: Absolutely. This molecule's versatility extends beyond anion recognition. It has been successfully employed in the synthesis of a helical, prehairpin trimer of the HR1 region from HIV gp41. [] This achievement demonstrates its potential utility in peptide and protein chemistry, particularly for developing novel therapeutics. []

Q5: Are there any studies on the self-assembling properties of this compound derivatives?

A: Yes, research has shown that conjugating this molecule with glutathione results in the formation of nanospheres in water. [] This self-assembly arises from the specific conformation adopted by the glutathione conjugate. [] This finding opens up possibilities for using these derivatives in drug delivery or nanomaterial design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-[2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B136780.png)

![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)